molecular formula C14H25N3O B2984902 N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide CAS No. 1197689-43-2

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide

Cat. No. B2984902
CAS RN: 1197689-43-2
M. Wt: 251.374
InChI Key: SFGYQCYORKAHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide, also known as CMPI, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CMPI belongs to the class of compounds known as piperidine derivatives and is a potent inhibitor of certain enzymes in the body. In

Mechanism Of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide acts by inhibiting the activity of certain enzymes in the body. Acetylcholinesterase and butyrylcholinesterase are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide can increase the levels of these neurotransmitters, which can improve mood and alleviate depression.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have analgesic and anti-inflammatory effects. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide has been found to improve cognitive function and memory in animal studies. It has also been shown to have potential as an anti-depressant and anti-anxiety agent.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide in lab experiments is its potency as an enzyme inhibitor. This allows researchers to study the effects of increased levels of neurotransmitters in the body. Another advantage is its potential as a therapeutic agent for a range of neurological and psychiatric disorders. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide in lab experiments is its complex synthesis method, which requires expertise in synthetic chemistry. Another limitation is the potential for toxicity and side effects, which must be carefully monitored in animal and human studies.

Future Directions

There are several future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide. One direction is the development of more efficient synthesis methods for N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide and related compounds. Another direction is the study of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide's potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression in human clinical trials. Further research is also needed to determine the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide in humans. Additionally, the potential for N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide to be used as an analgesic and anti-inflammatory agent should be explored further. Overall, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its effects and applications.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 2-methylpiperidin-1-ylacetic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization or chromatography. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the body. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. It has also been studied for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)9-17-8-6-5-7-12(17)3/h11-12H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGYQCYORKAHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylpiperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.